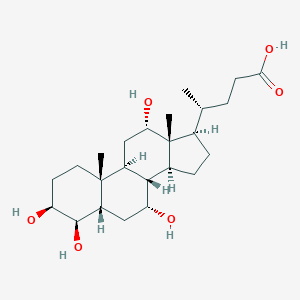
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one, also known as DMPM, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes involved in the production of reactive oxygen species, which play a key role in oxidative stress. Additionally, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. It is also relatively stable and has a long shelf life. However, the limitations of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one. One area of research is the development of more potent and selective analogs of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one for use in the treatment of various diseases. Another area of research is the investigation of the potential use of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one in combination with other drugs for synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one and its potential role in the treatment of neurodegenerative diseases.
Synthesemethoden
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with 6-methoxy-4-hydroxycoumarin in the presence of a base catalyst. This is followed by the reduction of the resulting product using sodium borohydride to obtain (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
130688-89-0 |
|---|---|
Produktname |
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one |
Molekularformel |
C12H16ClNO3 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-21-14-5-7-16-15(10-14)19(20)13(11-24-16)8-12-4-6-17(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+ |
InChI-Schlüssel |
LKNQAOXZCFPRFA-MDWZMJQESA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O |
SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O |
Kanonische SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)OC)C2=O |
Synonyme |
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benz opyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)


![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

